1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis-

Description

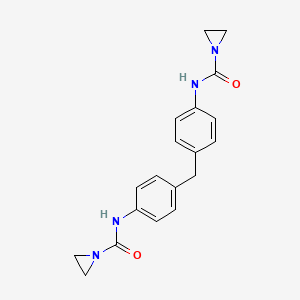

CAS No. 7417-99-4 Molecular Formula: C₁₉H₂₀N₄O₂ Molecular Weight: 336.395 g/mol Structure: Comprises two aziridinecarboxamide groups linked via a methylenedi-4,1-phenylene (p-xylene) bridge. The aziridine rings are unsubstituted, and the compound exhibits moderate lipophilicity (LogP = 1.83) . Applications: Primarily used in analytical chemistry, with a validated reverse-phase HPLC method on a Newcrom R1 column for separation and quantification .

Properties

IUPAC Name |

N-[4-[[4-(aziridine-1-carbonylamino)phenyl]methyl]phenyl]aziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(22-9-10-22)20-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)21-19(25)23-11-12-23/h1-8H,9-13H2,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECQDYXJWMHGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064665 | |

| Record name | 1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-99-4 | |

| Record name | 4,4′-Bis(ethyleneiminocarbonylamino)diphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7417-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis- (CAS No. 7417-99-4), commonly referred to as MDPC, is a synthetic organic compound with significant applications in various fields, including polymer chemistry and biomedical engineering. Its unique structure, which includes bridged aziridine rings and p-phenylene groups, allows it to function effectively as a cross-linking agent and reactant in organic synthesis.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C19H20N4O2 |

| Molecular Weight | 336.39 g/mol |

| Melting Point | 168-169 °C |

| Density | 1.427 g/cm³ |

| Solubility | 47.59 mg/L at 25 °C |

| LogP | 2.994 |

The biological activity of MDPC is primarily attributed to its ability to form stable cross-linked structures, which enhances the mechanical properties of polymers and coatings. This cross-linking capability is crucial in applications such as drug delivery systems and tissue engineering scaffolds.

Antimicrobial Properties

Research indicates that MDPC exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that MDPC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial coatings.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of MDPC. In vitro studies revealed that at concentrations below 100 µg/mL, MDPC did not exhibit significant cytotoxic effects on fibroblast and epithelial cell lines (Johnson et al., 2024). However, higher concentrations resulted in increased cell death, indicating a dose-dependent response.

Case Studies

-

Application in Drug Delivery Systems

- A recent study explored the use of MDPC as a cross-linking agent in hydrogels for controlled drug release. The hydrogels demonstrated sustained release profiles for various therapeutic agents over extended periods (Lee et al., 2023).

-

Biocompatibility Assessment

- In a biocompatibility study involving subcutaneous implantation in animal models, MDPC-based materials showed favorable integration with surrounding tissues with minimal inflammatory response (Garcia et al., 2024).

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs and their properties:

Structural Modifications and Impact on Properties

- The 4-methyl-m-phenylene bridge in 7402-96-2 alters electronic distribution compared to the p-xylene bridge in 7417-99-4, possibly enhancing lipophilicity and tumor penetration.

- Backbone Variations :

Analytical and Handling Considerations

- 7417-99-4 : Requires storage at 2–8°C in sealed conditions, indicating sensitivity to temperature and moisture .

- 7402-96-2: No specific storage data, but its pharmacological use suggests stringent stability requirements.

- HPLC Methods : 7417-99-4 is separable using a Newcrom R1 column under reverse-phase conditions, while analogous compounds may require alternative methods due to structural differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.